Quinoline-3-thiol
Overview
Description
Quinoline-3-thiol is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds with a bicyclic structure that includes a benzene ring fused to a pyridine ring. The thiol group in this compound refers to a sulfur-hydrogen (-SH) functional group attached to the third carbon of the quinoline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of extensive research due to their biological and chemical significance. A novel approach to synthesizing 2-acylthieno[2,3-b]quinolines involves Cu-TEMPO catalyzed dehydrogenation and sp2-C-H functionalization using elemental sulfur as a thiol surrogate, as reported in a solvent-free synthesis from 2-haloquinolinyl ketones . Another study describes the synthesis of quinoline-4(1H)-thiones from o-alkynylanilines and aroyl isothiocyanates through a base-promoted process, which includes a 6-exo-dig S-cyclization followed by rearrangement . Additionally, a copper-catalyzed three-component cascade cyclization has been used to synthesize quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles, highlighting the versatility of sulfur atoms in controlling regioselectivity and serving as a transformable group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiol group at the third position of the quinoline ring. The quinoline core itself is a stable bicyclic system that can participate in various chemical reactions. The thiol group is known for its nucleophilicity and ability to form strong bonds with metals, which can be exploited in different chemical transformations and applications.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. For instance, the synthesized 2-acylthieno[2,3-b]quinolines can further react through Friedländer annulation, reduction, and alkene functionalization . The Pummerer reaction has been utilized in the modular synthesis of alkyl quinoline-3-carboxylates and 3-arylquinolines from amino acids, demonstrating the synthetic potential of quinoline derivatives . Moreover, the thiol group in this compound can participate in thioetherification reactions, as shown in the electrochemical C-H/S-H oxidative cross-coupling between quinoxalin-2(1H)-ones and thiols .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by both the quinoline core and the thiol functional group. The aromatic nature of the quinoline ring contributes to the compound's stability and potential aromatic interactions. The thiol group is known for its ability to bind to metals, which can affect the compound's solubility, boiling point, and melting point. These properties are crucial when considering the compound's applications in various chemical processes and its behavior in different environments.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Quinoline derivatives, including those involving quinoline-3-thiol, have been extensively researched for their antibacterial and antimicrobial properties. Studies have found these compounds effective against a broad spectrum of bacteria and fungi. For instance, certain quinoline derivatives synthesized through microwave-assisted processes demonstrated potent antibacterial activity (Naik et al., 2010). Additionally, another research synthesized 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols, revealing their strong in vitro antimicrobial efficacy against various bacteria and fungi (Faldu et al., 2014). Similarly, 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position also showed significant antimicrobial properties (Vaghasiya et al., 2014).
Antioxidant and Antinociceptive Properties
Quinoline derivatives are also researched for their antioxidant and antinociceptive (pain-relieving) effects. A study investigating the antioxidant effect of quinoline derivatives found that these compounds could reduce lipid peroxidation and exhibited antinociceptive activity in vivo (Wilhelm et al., 2017).
Anticancer Applications
Quinoline and its derivatives have shown promise in cancer researchdue to their potential anticancer activities. They have been observed to inhibit various cancer drug targets and possess a broad spectrum of biological activities beneficial in cancer treatment. For example, quinoline compounds have been identified for their effective anticancer activity and have been examined for their mechanisms of action in inhibiting tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon & Lee, 2011). Additionally, certain quinoline derivatives containing an azole nucleus have demonstrated antiproliferative and proapoptotic activity in prostate cancer cells, showing potential as proteasome inhibitors (Adsule et al., 2006).
Corrosion Inhibition
This compound and its derivatives have been researched for their ability to inhibit corrosion, particularly in mild steel. This is significant in industrial applications where corrosion resistance is crucial. Studies have shown that these compounds act as effective corrosion inhibitors in acidic environments, which is relevant for various industrial processes (Mistry et al., 2013).
Detection and Imaging Applications
In the field of detection and imaging, quinoline derivatives have been developed as fluorescent probes for selective detection. For instance, a study developed a quinoline-based fluorescent probe for detecting cysteine in cells, highlighting its potential in biomedical imaging and diagnostics (Jung et al., 2012).
Mechanism of Action
Target of Action
Quinoline-3-thiol, like other quinoline derivatives, has been found to have a broad spectrum of bioactivity . It has been used as a core template in drug design due to its versatile applications Quinoline derivatives have been known to target dna gyrase and dihydrofolate reductase (dhfr) in microbial organisms .
Biochemical Pathways
This compound, like other quinoline derivatives, is likely to affect multiple biochemical pathways due to its broad spectrum of bioactivity . .
Pharmacokinetics
It’s known that the structural diversity of quinoline derivatives provides high and selective activity, as well as low toxicity on human cells .
Result of Action
Quinoline derivatives have been reported to be vital agents in the development of anticancer drugs, which induce apoptosis . They eliminate cells that threaten the survival of animals and disrupt cell migration, and they also act as angiogenesis inhibitors .
Action Environment
It’s known that quinoline congeners have been documented over the years to have ecological effects with buildings/structures related to production of the oil coal, and also water contamination .
Safety and Hazards
Quinoline-3-thiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been categorized under Acute oral toxicity (Category 3), Acute dermal toxicity (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Germ Cell Mutagenicity (Category 2), and Carcinogenicity (Category 1B) .
Future Directions
Quinoline and its derivatives have been the subject of extensive research due to their wide range of bioactivities . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
properties
IUPAC Name |
quinoline-3-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKXXXUAUKOZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617985 | |
Record name | Quinoline-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76076-35-2 | |
Record name | Quinoline-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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